6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS No.: 1303587-94-1
Cat. No.: VC16546721
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303587-94-1 |
|---|---|
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
| Standard InChI | InChI=1S/C8H9BrN2O/c1-5-4-6(9)11-8-7(5)12-3-2-10-8/h4H,2-3H2,1H3,(H,10,11) |
| Standard InChI Key | QQZUZFFPEHJRPO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1OCCN2)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine, reflects its fused bicyclic architecture:
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Pyrido[3,2-b] oxazine core: A pyridine ring (positions 1–6) fused to a 1,4-oxazine ring (positions 7–10).
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Substituents: A bromine atom at position 6 and a methyl group at position 8.
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Saturation: The oxazine ring is partially hydrogenated at positions 3 and 4, reducing aromaticity and introducing conformational flexibility.
Molecular Formula and Weight
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Molecular formula: C₉H₁₀BrN₂O
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Molecular weight: 257.10 g/mol
Structural Characterization
Key spectroscopic data inferred from analogous compounds include:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Synthesis and Reaction Pathways
Tandem SN2–SNAr Synthesis
The synthesis of pyrido-oxazine derivatives often employs tandem nucleophilic substitution (SN2) and aromatic nucleophilic substitution (SNAr) reactions. For 6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b] oxazine, a plausible route involves:
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Starting material: 2,4,6-Tribromo-3-(3-bromopropoxy)pyridine (analogous to compound 6b in ).
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Reaction with methylamine:
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Conditions: DMF, K₂CO₃, 80°C, 12 h.
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Mechanism:
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SN2 displacement of the terminal bromide to form an oxazine ring.
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SNAr substitution at the pyridine’s brominated position with methylamine.
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Functionalization via Cross-Coupling
Post-synthetic modifications, such as Suzuki–Miyaura coupling, enable further derivatization:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the oxazine ring’s labile ether linkage.
Thermal Properties
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Melting point: Estimated 120–125°C (based on similar pyrido-oxazines ).
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Thermogravimetric analysis (TGA): Decomposition onset ~250°C.
Challenges and Future Directions
Synthetic Optimization
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Scalability: Transitioning from batch to flow chemistry could improve yield and purity.
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Green chemistry: Exploring solvent-free or microwave-assisted syntheses .
Biological Screening
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In vitro assays: Prioritize testing for kinase inhibition and cytokine modulation.
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Structure–activity relationships (SAR): Systematically vary substituents to optimize potency.
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